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Compound of Interest

Compound Name:
(S)-Methyl morpholine-3-

carboxylate hydrobromide

CAS No.: 1041173-28-7

Cat. No.: B1401606

Get Quote

Executive Summary
(S)-Methyl morpholine-3-carboxylate hydrobromide (CAS: 1041173-28-7) represents a

critical chiral building block in modern medicinal chemistry, specifically within the "escape from

flatland" paradigm. Unlike traditional planar aromatic scaffolds, this 3-substituted morpholine

offers a defined three-dimensional vector, enhancing solubility and metabolic stability while

providing a rigid handle for peptidomimetic design.

This guide serves as a definitive technical resource for the synthesis, handling, and application

of this moiety. It moves beyond basic catalog data to address the mechanistic nuances of its

preparation from the chiral pool and its strategic deployment in Structure-Activity Relationship

(SAR) campaigns.

Part 1: Chemical Identity & Physicochemical
Profile[1][2][3]
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The hydrobromide salt is the preferred solid form for storage and handling due to its superior

crystallinity and reduced hygroscopicity compared to the hydrochloride or free base

counterparts.

Property Specification

IUPAC Name
Methyl (3S)-morpholine-3-carboxylate

hydrobromide

CAS Number
1041173-28-7 (HBr salt); 741288-31-3 (Free

base)

Molecular Formula C₆H₁₁NO₃[1][2][3][4][5] · HBr

Molecular Weight 226.07 g/mol

Chirality (S)-Enantiomer (derived from L-Serine)

Appearance White to off-white crystalline solid

Solubility
Soluble in water, methanol, DMSO; limited

solubility in DCM

pKa (Conj. Acid) ~7.0–7.5 (Morpholine ring nitrogen)

Hygroscopicity Low (HBr) vs. High (HCl)

Part 2: Strategic Synthesis & Mechanistic Insight
The Chiral Pool Advantage
While asymmetric hydrogenation of pyrazines is possible, the industrial "Gold Standard" route

utilizes L-Serine as a chiral pool precursor. This approach guarantees high enantiomeric

excess (>99% ee) without expensive chiral catalysts.

Critical Control Points (Expertise & Experience)
Racemization Risk: The C3 proton is alpha to both an ester and an amine (after

deprotection). Basic conditions during workup or coupling can lead to rapid epimerization.

The HBr salt locks the amine, preventing self-catalyzed racemization.
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Reduction Selectivity: The transformation of the 5-oxomorpholine intermediate to the

morpholine requires powerful reduction (often Borane or AlCl3/NaBH4). Incomplete reduction

yields the hemiaminal, while over-reduction can ring-open the morpholine.

Salt Selection: The hydrobromide is specifically chosen because the hydrochloride salt of

this specific ester is often an amorphous, hygroscopic gum. The HBr anion facilitates tighter

crystal lattice packing.

Synthesis Workflow Visualization
The following diagram outlines the industrial synthesis pathway from L-Serine, highlighting the

critical cyclization and reduction steps.
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Caption: Industrial synthesis route from L-Serine. The 5-oxomorpholine reduction is the rate-

limiting step requiring strict temperature control.

Part 3: Applications in Drug Discovery[8]
Peptidomimetics (Proline Surrogate)
(S)-Methyl morpholine-3-carboxylate acts as a constrained amino acid. It mimics the turn-

inducing properties of proline but introduces a hydrogen-bond acceptor (the ether oxygen) into

the backbone, potentially improving potency against kinases or proteases.

Physicochemical Modulation
Incorporating this scaffold into a drug candidate often resolves "brick dust" solubility issues.

Lipophilicity (LogD): Lowers LogD compared to cyclohexyl or phenyl analogs.

Metabolic Stability: The ether oxygen deactivates the ring toward oxidative metabolism

(CYP450) compared to piperidines.
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Decision Matrix: When to Use This Scaffold?
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Caption: Strategic decision tree for selecting morpholine-3-carboxylate during lead

optimization.

Part 4: Experimental Protocol
Standard Operating Procedure for the coupling of (S)-Methyl morpholine-3-carboxylate HBr.

Context: This protocol describes the release of the free base in situ for peptide coupling.

Reagents:

(S)-Methyl morpholine-3-carboxylate HBr (1.0 eq)

Carboxylic Acid Partner (1.0 eq)

HATU (1.1 eq)

DIPEA (3.0 eq)

DMF (Anhydrous)

Methodology:
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Free Base Release: Suspend the HBr salt in DMF (0.1 M). Cool to 0°C. Add 1.0 eq of

DIPEA. Note: Do not store the free base; it is prone to dimerization or racemization over

time.

Activation: In a separate vessel, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 eq

DIPEA. Stir for 5 minutes.

Coupling: Transfer the activated acid solution to the morpholine suspension. Add the

remaining DIPEA (1.0 eq).

Reaction: Allow to warm to Room Temperature. Monitor by LCMS.

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat.

NaHCO₃ and Brine.

Validation: Check optical rotation or use Chiral HPLC to confirm no racemization occurred at

the C3 center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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